2-(2-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Description

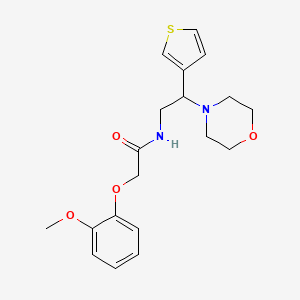

The compound 2-(2-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a structurally complex acetamide derivative featuring:

- Morpholino group: A six-membered heterocyclic ring containing oxygen and nitrogen atoms, known to improve water solubility and metabolic stability .

- Thiophen-3-yl group: A sulfur-containing aromatic ring that contributes to electronic delocalization and binding affinity in biological systems .

This compound’s molecular formula is C₃₀H₃₅N₃O₄S (hypothesized based on structural analogs), with a molecular weight of ~529.69 g/mol.

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-23-17-4-2-3-5-18(17)25-13-19(22)20-12-16(15-6-11-26-14-15)21-7-9-24-10-8-21/h2-6,11,14,16H,7-10,12-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHALXJEOHETBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC(C2=CSC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a compound with a unique chemical structure that incorporates a methoxyphenoxy group, a morpholine ring, and a thiophene moiety. This combination suggests potential biological activities that are of significant interest in medicinal chemistry, particularly concerning antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 376.47 g/mol. The compound's structure facilitates interactions with various biological targets, making it a candidate for further pharmacological exploration.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O4S |

| Molecular Weight | 376.47 g/mol |

| Purity | Typically ≥95% |

Biological Activity

Research indicates that this compound exhibits antimicrobial and antifungal activities. Its derivatives have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections or other diseases.

Antimicrobial Activity

Studies have documented the ability of related compounds to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have been reported to have minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Preliminary studies suggest that it may exert antiproliferative effects on various cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of key signaling pathways associated with cell proliferation .

Although specific mechanisms for this compound have not been fully elucidated, compounds containing thiophene and amide groups typically exhibit diverse biological activities. The morpholine moiety can enhance the compound's ability to interact with biological targets, including enzymes and receptors involved in microbial resistance mechanisms .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound inhibited the growth of Candida albicans with an MIC of approximately 16 μM, highlighting its antifungal potential .

- Antiproliferative Activity : In vitro tests revealed that certain derivatives showed IC50 values ranging from 3.1 to 5.3 μM against breast cancer cell lines (MCF-7), indicating strong antiproliferative effects .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the methoxy or thiophene groups can significantly alter biological activity, suggesting pathways for optimizing efficacy through chemical derivatization .

Scientific Research Applications

Research indicates that this compound may possess several biological activities, making it a candidate for further pharmacological exploration:

- Antimicrobial and Antifungal Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. This suggests potential applications in treating infections or diseases caused by resistant microbial strains.

- Interaction with Biological Targets : The compound has been reported to interact with various enzymes and receptors involved in microbial resistance mechanisms, indicating its potential as a lead structure for developing inhibitors against resistant bacteria or fungi.

Synthesis and Characterization

The synthesis of 2-(2-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide typically involves multi-step organic reactions. The characterization of the compound can be performed using techniques such as:

- Proton Nuclear Magnetic Resonance (1H-NMR) : Used to determine the hydrogen environment within the molecule.

- Carbon-13 NMR (13C-NMR) : Provides information about the carbon skeleton.

- High-resolution Mass Spectrometry (HRMS) : Confirms the molecular weight and composition .

Case Studies and Research Findings

Recent studies have explored the implications of fragment-based drug discovery (FBDD) using compounds structurally related to this compound. For instance, research has demonstrated that certain derivatives exhibit enhanced antibacterial activity when combined with existing antibiotics, showcasing their potential in overcoming drug resistance .

Furthermore, investigations into the pharmacological profiles of similar compounds have revealed promising results in anti-inflammatory and anti-cancer activities, suggesting that modifications to the core structure could yield novel therapeutic agents .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

Key Observations:

Morpholino-Containing Compounds: Morpholino groups enhance solubility, as seen in compound (95% purity), but may reduce melting points (e.g., 76–77°C for vs. 135–136°C for thiadiazole derivatives ). The target compound’s morpholino group likely improves bioavailability compared to rigid heterocycles like thiadiazole.

Thiophene vs. Thiazole/Thiadiazole :

- Thiophene-containing compounds (e.g., ) exhibit lower melting points, suggesting reduced crystallinity and improved solubility compared to thiadiazoles .

- Thiophene’s electron-rich nature may enhance binding to aromatic receptors, while thiazoles (e.g., ) offer metabolic stability.

Chloro substituents (e.g., ) introduce electron-withdrawing effects, which may alter reactivity or target affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.